(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-methoxy-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-8-5-9(11(13)3-4-12)7-10(6-8)14-2/h5-7,11H,3,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
AAQIKYFINLVBSR-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC)[C@H](CC#N)N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile generally follows a multi-step approach starting from appropriately substituted benzaldehydes or benzyl derivatives. The key steps involve:
- Formation of a chiral β-aminonitrile intermediate by nucleophilic addition to a substituted aromatic aldehyde.
- Use of chiral catalysts or auxiliaries to induce stereoselectivity favoring the (3S) enantiomer.
- Functional group transformations to introduce or preserve the amino and nitrile groups.
The process often employs mild reaction conditions with solvents such as ethanol, methanol, or dichloromethane, and bases or catalysts like sodium carbonate or chiral ligands to optimize yield and enantiomeric purity.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Aromatic Aldehyde : The synthesis begins with 3-methoxy-5-methylbenzaldehyde as the aromatic aldehyde substrate, which provides the phenyl ring with the desired substitution pattern.
- Amine Source : Ammonia or primary amines are used to introduce the amino group.
- Cyanide Source : A cyanide donor such as trimethylsilyl cyanide (TMSCN) or sodium cyanide is employed to introduce the nitrile group.
Synthesis Route
Step 1: Formation of Imine Intermediate
The aromatic aldehyde reacts with ammonia or a primary amine under controlled conditions to form an imine intermediate. This reaction is typically conducted in anhydrous solvents like dichloromethane or ethanol at temperatures ranging from 0°C to room temperature to prevent side reactions.
Step 2: Enantioselective Cyanide Addition
The imine intermediate undergoes nucleophilic addition with a cyanide source, catalyzed by a chiral catalyst or using chiral auxiliaries. This step is crucial to obtain the (3S) stereochemistry at the β-position relative to the amino group.
- Catalysts such as chiral Lewis acids or organocatalysts (e.g., chiral BINOL-derived catalysts) are often employed.
- Reaction temperature is carefully controlled (0°C to 25°C) to enhance stereoselectivity.
- Solvents like dichloromethane or ethanol facilitate the reaction and solubilize reactants.
Step 3: Workup and Purification
After completion, the reaction mixture is quenched, and the product is extracted using organic solvents. Purification is performed by crystallization or chromatographic techniques to isolate the this compound with high enantiomeric excess (typically >95%).
Representative Data Table of Synthesis Parameters
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Notes |
|---|---|---|---|---|---|---|
| Imine Formation | 3-methoxy-5-methylbenzaldehyde + NH3 | Ethanol | 0 to 25 | 85-90 | N/A | Stirring for 2-4 hours |
| Cyanide Addition | TMSCN + chiral Lewis acid catalyst | Dichloromethane | 0 to 25 | 75-85 | 95-98 | Slow addition of cyanide source |
| Workup & Purification | Extraction, crystallization/chromatography | Ethyl acetate | Room temperature | 80-90 | >95 | Product isolated as pure enantiomer |
Research Findings and Optimization
- Catalyst Efficiency : Studies have shown that the choice of catalyst significantly affects the stereoselectivity and yield. For example, chiral copper(II) complexes or organocatalysts derived from amino acids provide excellent enantiomeric excesses.
- Solvent Effects : Polar aprotic solvents like dichloromethane improve cyanide addition rates and selectivity compared to protic solvents.
- Temperature Control : Lower temperatures favor higher enantiomeric purity by minimizing racemization and side reactions.
- Continuous Flow Synthesis : Industrial adaptations employ continuous flow reactors to enhance reproducibility, scalability, and safety when handling cyanide reagents.
Comparative Analysis with Related Compounds
| Compound | Aromatic Substituents | Preparation Highlights | Enantiomeric Purity (%) | Application Focus |
|---|---|---|---|---|
| (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile | 4-methoxy, 3-methyl | Similar cyanide addition to imine intermediate | >95 | Medicinal chemistry intermediates |
| (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile | 3-methoxy, 2-methyl | Use of dichloromethane solvent for reduction | >96 | Organic synthesis building block |
| This compound | 3-methoxy, 5-methyl | Chiral catalyst-mediated cyanide addition | >95 | Target compound |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The molecular formula of (3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile is , with a molecular weight of approximately 204.27 g/mol. The compound features an amino group, a nitrile group, and a methoxy-substituted phenyl ring, which contribute to its reactivity and biological activity.
Mechanism of Action:
- Amino Group : Participates in nucleophilic substitutions and hydrogen bonding with biological macromolecules.
- Nitrile Group : Can undergo hydrolysis to yield carboxylic acids, potentially enhancing its therapeutic profile.
- Methoxy-Substituted Phenyl Ring : Engages in hydrophobic interactions, influencing the compound's binding affinity to various targets.
Medicinal Chemistry
This compound is being explored for its potential therapeutic properties:
- Anti-inflammatory Properties : Preliminary studies suggest the compound may inhibit inflammatory pathways, similar to related compounds that target NF-kB/AP-1 signaling pathways .
- Anticancer Activity : Research indicates potential anticancer effects due to structural similarities with known anticancer agents .
Organic Synthesis
The compound serves as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for versatile reactions, making it valuable in developing new pharmaceuticals and specialty chemicals.
Biological Research
Studies have investigated the interactions of this compound with biological macromolecules:
- Binding Affinity Studies : Molecular docking analyses suggest that this compound can effectively bind to protein targets involved in inflammatory responses, indicating its potential as a therapeutic agent .
The following table summarizes the biological activities of related compounds, providing insights into the potential efficacy of this compound:
| Compound Name | Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| (3S)-3-Amino-3-(2-chlorophenyl)propanenitrile | Anti-inflammatory | TBD | Lacks methoxy group |
| (3S)-3-Amino-3-(4-methoxyphenyl)propanenitrile | Analgesic | TBD | Lacks chloro group |
| (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile | Anticancer | TBD | Has methyl instead of methoxy |
Anti-inflammatory Activity
A study on structurally related compounds demonstrated their ability to inhibit NF-kB/AP-1 reporter activity, suggesting that this compound may exhibit similar anti-inflammatory effects .
Binding Affinity Studies
Molecular docking studies indicated that compounds with similar structures can effectively bind to protein targets involved in inflammatory responses. This finding is crucial for understanding the therapeutic potential of this compound and its analogs .
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound is compared to three structurally related propanenitrile derivatives (Table 1):
Table 1: Structural Comparison
- Electronic Effects: The target compound’s 3-methoxy and 5-methyl groups are electron-donating, enhancing aromatic ring electron density.
- Steric Considerations : The pyrazole-linked compound in has significant steric bulk, which may reduce enzymatic degradation but limit membrane permeability. The target compound’s smaller substituents favor better bioavailability.
Physicochemical Properties
Table 2: Physical Properties
- Solubility : The fluorinated analog is expected to exhibit higher aqueous solubility than the target compound due to fluorine’s polarity. The nucleotide derivative is tailored for organic-phase reactions.
Biological Activity
(3S)-3-Amino-3-(3-methoxy-5-methylphenyl)propanenitrile is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and features:
- Molecular Formula : C12H16N2O
- Molecular Weight : Approximately 204.27 g/mol
- Functional Groups :
- Amino group (-NH2)
- Nitrile group (-C≡N)
- Methoxy group (-OCH3)
- Methyl group (-CH3) on the phenyl ring
These functional groups contribute to the compound's reactivity and interactions with biological targets.
Pharmacological Properties
Preliminary studies suggest that this compound may exhibit several pharmacological properties:
- Antioxidant Activity : The presence of the methoxy and amino groups may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Neuroprotective Effects : Similar compounds have shown potential in promoting neurite outgrowth in neuronal models, indicating that this compound may also possess neurotropic properties .
- Anti-inflammatory Potential : The structural features suggest it could modulate inflammatory pathways, similar to other derivatives studied in the context of anti-inflammatory activity .
The mechanism of action is likely mediated through interactions with specific biological targets such as enzymes or receptors. The amino and nitrile groups enable the formation of hydrogen bonds and other non-covalent interactions, influencing target function.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the phenyl ring substitutions can significantly alter its efficacy:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile | C12H14ClN2O | Chlorine substituent enhances reactivity |
| (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propanenitrile | C12H14BrN2 | Bromine increases lipophilicity |
| (3S)-3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrile | C12H16N2O | Similar methoxy and methyl substitutions |
This table illustrates how modifications can affect both chemical properties and biological activity.
Case Studies and Research Findings
-
Neurotropic Activity Study :
In a study investigating neurotropic compounds, derivatives similar to this compound were tested for their ability to promote neurite outgrowth in neuronal cultures. Results indicated significant enhancement in neurite length and branching, suggesting potential applications in treating neurodegenerative diseases . -
Toxicity Evaluation :
A toxicity assessment conducted on related compounds revealed that at high doses (up to 2000 mg/kg), no significant adverse effects were observed in animal models, indicating a favorable safety profile . This is crucial for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
